Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate
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Overview
Description
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with a furan compound in the presence of a Lewis acid catalyst.
Formation of the Cyanoacrylate Ester: The final step involves the Knoevenagel condensation reaction between the furan derivative and ethyl cyanoacetate in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group in the presence of a base.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amines or other nitrogen-containing compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioadhesive in medical applications, such as wound closure and tissue engineering.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of adhesives and sealants for various applications, including electronics and automotive industries.
Mechanism of Action
The mechanism of action of ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate primarily involves its rapid polymerization upon exposure to moisture. The cyanoacrylate ester undergoes anionic polymerization, initiated by the presence of water or other nucleophiles. This results in the formation of long polymer chains that provide strong adhesive properties. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular membranes and proteins, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyanoacrylate: Another cyanoacrylate ester with similar adhesive properties but different ester group.
Butyl cyanoacrylate: A longer-chain cyanoacrylate ester used in medical adhesives.
Octyl cyanoacrylate: Known for its flexibility and use in medical applications.
Uniqueness
Ethyl 3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylate is unique due to the presence of the furan ring and chlorophenyl group, which impart distinct chemical and physical properties. These structural features may enhance its adhesive strength, chemical reactivity, and potential biological activity compared to other cyanoacrylate esters.
Properties
Molecular Formula |
C16H12ClNO3 |
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Molecular Weight |
301.72 g/mol |
IUPAC Name |
ethyl (Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H12ClNO3/c1-2-20-16(19)12(10-18)9-14-7-8-15(21-14)11-3-5-13(17)6-4-11/h3-9H,2H2,1H3/b12-9- |
InChI Key |
YUDSFXQXAVKJOK-XFXZXTDPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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